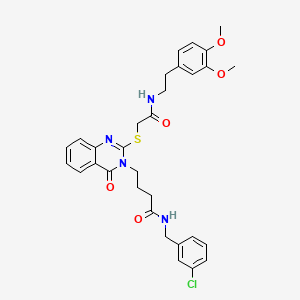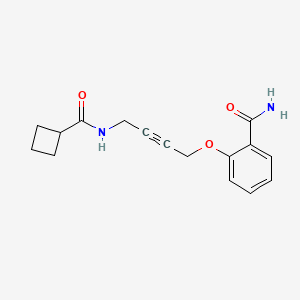
4-Acetamidophenyl 4-ethoxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Acetamidophenyl 4-ethoxynaphthalene-1-sulfonate, also known as NANS, is a synthetic compound that has been widely used in scientific research. This compound is a sulfonate ester derivative of naphthalene and is known for its unique biochemical and physiological effects. In
Scientific Research Applications
Voltammetric Analysis
4-Acetamidophenyl 4-ethoxynaphthalene-1-sulfonate has been utilized in electrochemical applications. For instance, a study involved the use of poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for the simultaneous determination of caffeine and paracetamol. This method demonstrated high selectivity and sensitivity, indicating the potential of this compound in analytical chemistry applications (Tefera et al., 2016).
Spectroscopy and Magnetic Resonance
In spectroscopic studies, this compound has been employed to elucidate the structure of complex polymers. For example, one study focused on using model compounds for structural analysis of polymers derived from specific phthalazine reactions (Paventi et al., 1996).
Synthesis and Characterization of Metallophthalocyanines
This compound has been used in the synthesis of new metallophthalocyanines. These metallophthalocyanines were synthesized and their structures were characterized using various analytical techniques, highlighting its role in the development of new materials (Ağırtaş & İzgi, 2009).
Chemical Modification and Membrane Studies
Another significant application is in the chemical modification of membranes. One study explored the effects of different amino-reactive reagents on ion permeability in human red blood cells. The results from these studies provided insights into the interactions and effects of various chemical agents on cell membranes (Knauf & Rothstein, 1971).
Polymer Science
In polymer science, this compound has been utilized in the synthesis of novel polymers. For instance, studies have reported the synthesis of sulfonated poly(arylene ether sulfone) copolymers, demonstrating its usefulness in creating new polymeric materials with specific properties (Kim, Robertson, & Guiver, 2008).
Properties
IUPAC Name |
(4-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-19-12-13-20(18-7-5-4-6-17(18)19)27(23,24)26-16-10-8-15(9-11-16)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXRZVFMYDTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)




![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

